molecular formula C23H23N3O3 B12614061 2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol CAS No. 918868-72-1

2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol

Cat. No.: B12614061
CAS No.: 918868-72-1
M. Wt: 389.4 g/mol
InChI Key: HUYPUGALWQRHSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol is a complex organic compound that features an azide group, a methoxyphenyl group, and a diphenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol typically involves multiple steps. One common route starts with the preparation of the intermediate 3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol, which is then subjected to azidation. The azidation step often involves the use of sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scaling up laboratory procedures to industrial scale would apply, including optimization of reaction conditions, purification processes, and safety measures to handle azide compounds.

Chemical Reactions Analysis

Types of Reactions

2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azide group can participate in nucleophilic substitution reactions, such as the Staudinger reaction, to form amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Triphenylphosphine (PPh₃) is often used in the Staudinger reaction to convert azides to amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the azide group would yield an amine.

Scientific Research Applications

2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The azide group allows for bioorthogonal chemistry applications, such as click chemistry, which is used for labeling biomolecules.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol largely depends on the context in which it is used. In bioorthogonal chemistry, the azide group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling and tracking biomolecules in living systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both azide and methoxyphenyl groups provides versatility in synthetic and biological applications, distinguishing it from simpler azide compounds.

Biological Activity

2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol, a compound with the molecular formula C23H23N3O3 and CAS number 918868-72-1, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, including the introduction of the azido group and the methoxyphenyl moiety. The detailed synthetic pathway is not fully covered in the available literature; however, similar compounds have been synthesized using standard organic chemistry techniques that involve nucleophilic substitutions and coupling reactions.

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts, particularly concerning its antimicrobial properties and potential as an anticancer agent.

Antimicrobial Activity

Research has indicated that derivatives of phenolic compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In particular, studies have demonstrated that modifications to the phenolic structure can enhance bioactivity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Carvacrol derivativeE. coli8.8 μM
2-Azido derivativeS. aureus44 nM
Phenolic analogP. mirabilis180 nM

Anticancer Potential

The compound's structural features suggest potential activity against cancer cells. Similar azido-containing compounds have been investigated for their ability to induce apoptosis in cancer cell lines by disrupting cellular processes and promoting oxidative stress . The azide functional group is known for its reactivity, which may contribute to cytotoxic effects on tumor cells.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, several hypotheses can be drawn from studies on related compounds:

  • Membrane Disruption : The compound may interact with bacterial membranes, leading to increased permeability and cell death.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, affecting cellular proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and apoptosis in cancer cells .

Case Studies

Several studies have explored the biological activities of azido and phenolic derivatives:

  • Antimicrobial Studies : A study focused on phenolic derivatives reported significant inhibition against E. coli biofilms when modified with azido groups, suggesting enhanced bioactivity due to structural changes .
  • Anticancer Research : A related study demonstrated that azide-containing compounds could effectively induce apoptosis in breast cancer cell lines through ROS-mediated pathways .

Properties

CAS No.

918868-72-1

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

2-azido-3-[(4-methoxyphenyl)-diphenylmethoxy]propan-1-ol

InChI

InChI=1S/C23H23N3O3/c1-28-22-14-12-20(13-15-22)23(18-8-4-2-5-9-18,19-10-6-3-7-11-19)29-17-21(16-27)25-26-24/h2-15,21,27H,16-17H2,1H3

InChI Key

HUYPUGALWQRHSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(CO)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.